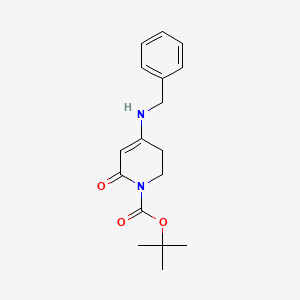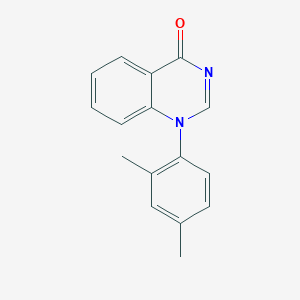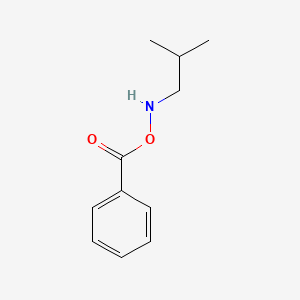
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring. The hydrobromide salt form enhances its solubility in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide typically involves the following steps:
Bromination of 4-methylphenyl: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to form 4-(bromomethyl)phenyl.
Formation of 1,2,4-triazole: The bromomethyl derivative is then reacted with hydrazine hydrate and formic acid to form the 1,2,4-triazole ring.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the triazole compound with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.
Automated Reaction Systems: Employing automated systems for the triazole formation to maintain precise control over reaction conditions.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
科学研究应用
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes in microorganisms and cancer cells.
相似化合物的比较
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(4-(Methyl)phenyl)-1H-1,2,4-triazole: Lacks the halogen substitution, leading to different reactivity.
1-(4-(Nitromethyl)phenyl)-1H-1,2,4-triazole: Contains a nitro group, resulting in distinct chemical properties.
Uniqueness: 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is unique due to its bromomethyl group, which imparts specific reactivity and biological activity. The hydrobromide salt form enhances its solubility, making it more versatile in various applications.
属性
分子式 |
C9H9Br2N3 |
|---|---|
分子量 |
319.00 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C9H8BrN3.BrH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
InChI 键 |
KVFRMZUNDNHLOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CBr)N2C=NC=N2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


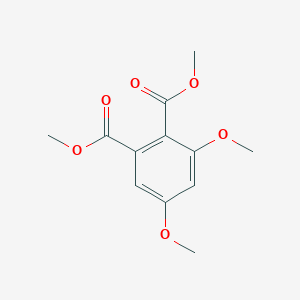
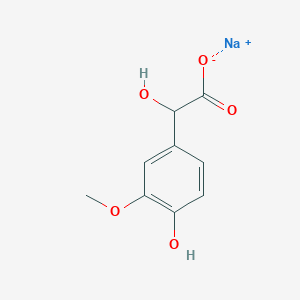
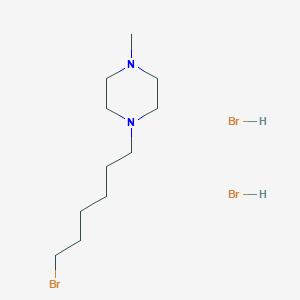

![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
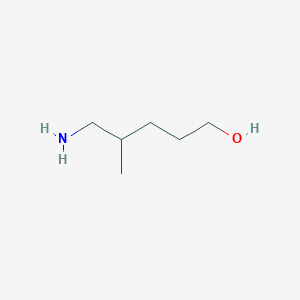
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)
